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(Dimethylamino)phenyl)ethanone

CAS No.: 10336-55-7

Cat. No.: B084727

Get Quote

Executive Summary
1-(2-(Dimethylamino)phenyl)ethanone (also known as 2'-Dimethylaminoacetophenone) is a

specialized aromatic ketone primarily utilized as a mechanistic probe and synthetic

intermediate in organic chemistry and drug discovery. Unlike its unmethylated analog 2-

Aminoacetophenone (2-AA)—a potent quorum-sensing signaling molecule in Pseudomonas

aeruginosa—the dimethyl derivative lacks hydrogen bond donor capability and exhibits

significant steric twisting.

This guide compares the target compound against two critical related compounds to elucidate

its unique position in Structure-Activity Relationship (SAR) studies:

2-Aminoacetophenone (2-AA): The bioactive biological standard.

1-(4-(Dimethylamino)phenyl)ethanone: The para-substituted isomer (photoactive).
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Chemical Profile & Structural Logic
The bioactivity differences between these compounds are dictated by ortho-effects, specifically

intramolecular hydrogen bonding and steric inhibition of resonance.

Comparative Structural Analysis

Feature
Target: 1-(2-

(Dimethylamino)phe

nyl)ethanone

Analog 1: 2-

Aminoacetophenone

(2-AA)

Analog 2: 1-(4-

(Dimethylamino)phe

nyl)ethanone

Structure
Ortho-substituted

(Steric bulk)

Ortho-substituted

(Planar)

Para-substituted

(Conjugated)

H-Bonding None (Acceptor only)
Intramolecular

(NH···O=C)
Intermolecular only

Conformation

Twisted (Phenyl-

Carbonyl

deconjugation)

Planar (Locked by H-

bond)

Planar (Resonance

stabilized)

Key Bioactivity
SAR Probe /

Metabolic Precursor

Quorum Sensing

Agonist

Photoinitiator / Dye

Intermediate

LogP (Calc) ~2.3 (More lipophilic) ~1.6 ~2.0

Mechanistic Insight: The Ortho-Effect
In 2-AA, the amino group forms a strong intramolecular hydrogen bond with the carbonyl

oxygen. This "locks" the molecule in a planar conformation, allowing it to fit specific bacterial

receptors (e.g., PqsR in P. aeruginosa). In the Target Compound, the two methyl groups on the

nitrogen create severe steric clash with the carbonyl group. This forces the carbonyl group to

rotate out of the plane of the benzene ring, breaking conjugation and preventing the "planar

lock." Consequently, this compound often acts as a null-binder or antagonist in biological

assays designed for 2-AA.

Bioactivity & Pharmacological Applications
A. Quorum Sensing (QS) Modulation
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Context:Pseudomonas aeruginosa uses 2-AA to promote chronic infection phenotypes and

dampen host immune responses.

Target Activity: 1-(2-(Dimethylamino)phenyl)ethanone is used in SAR studies to prove the

necessity of the NH protons for receptor binding.

Observation: Methylation of the amine typically abolishes agonist activity, confirming that

the receptor requires a hydrogen bond donor.

Application: Researchers use this compound to map the hydrophobic pocket size of the

PqsR receptor. If the receptor accommodates the dimethyl group but no activation occurs,

it confirms the electronic requirement over the steric one.

B. Metabolic Stability & Toxicology
Metabolism: The N,N-dimethyl group is susceptible to oxidative N-demethylation by

Cytochrome P450 enzymes.

Pathway: NMe₂

NHMe

NH₂ (Bioactive 2-AA).

Toxicity: Unlike the para-isomer (which can form reactive quinone methides), the ortho-

isomer's twisted structure often alters its metabolic activation, potentially reducing direct

genotoxicity compared to planar analogs.

C. Synthetic Utility (Drug Precursors)
The compound serves as a "blocked" precursor. It cannot undergo the standard Friedländer

synthesis (for quinolines) because it lacks the primary amine required to form the Schiff base

intermediate.

Use Case: It is used to synthesize N-methylated indoles or specialized heterocycles via

radical cyclization or transition-metal-catalyzed C-H activation where a free NH₂ group would

poison the catalyst.
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Experimental Protocols
Protocol A: Comparative Quorum Sensing Inhibition
Assay
Objective: To determine if the target compound acts as an agonist or antagonist of the PqsR

receptor compared to 2-AA.

Bacterial Strain:P. aeruginosa PA14 (wild type) and a pqsA- mutant (cannot produce

endogenous quinolones).

Reporter System: Use a pqsA-lux promoter fusion plasmid. Luminescence correlates with

PqsR activation.

Preparation:

Dissolve 1-(2-(Dimethylamino)phenyl)ethanone in DMSO (100 mM stock).

Dissolve 2-Aminoacetophenone in DMSO (Positive Control).

Assay Workflow:

Inoculate pqsA- mutant in LB media.

Add test compound at graded concentrations (1 µM – 100 µM).

Agonist Mode: Measure Luminescence/OD600 after 8 hours.

Antagonist Mode: Add 10 µM of 2-AA (native ligand) + Test Compound. Measure reduction

in Luminescence.

Expected Result: The target compound should show minimal luminescence in Agonist Mode

(due to lack of H-bond donor) but may show inhibition in Antagonist Mode if it occupies the

binding pocket sterically.

Protocol B: Synthesis of Indole Derivative (Madelung-
Type Variation)
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Since the standard Madelung requires an amide, this compound is often used in modified

organometallic syntheses.

Reagents: 1-(2-(Dimethylamino)phenyl)ethanone, LDA (Lithium Diisopropylamide), DMF.

Reaction:

Cool THF solution of the ketone to -78°C.

Add LDA (1.1 equiv) to generate the enolate.

Trapping with electrophiles or oxidative cyclization (using Cu(II)) can yield 1-methylindole

derivatives via demethylation/cyclization cascades, though direct cyclization is difficult

without N-demethylation first.

Visualizing the Structure-Activity Relationship
The following diagram illustrates the divergence in reactivity and bioactivity based on the

substitution pattern.
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Caption: Functional divergence of aminoacetophenone isomers. The target compound (Blue)

acts as a metabolic precursor or receptor probe, whereas the unmethylated analog (Green) is
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the active biological signal.

Data Summary Table

Property
1-(2-
(Dimethylamino)ph
enyl)ethanone

2-
Aminoacetophenon
e

1-(4-
(Dimethylamino)ph
enyl)ethanone

CAS Number 10336-55-7 551-93-9 2124-31-4

Molecular Weight 163.22 g/mol 135.16 g/mol 163.22 g/mol

Physical State
Yellowish Oil / Low

melting solid
Yellow Oil / Crystal White/Cream Solid

Boiling Point ~260°C 250-252°C 308°C

pKa (Conjugate Acid) ~2.5 (Weak base) ~2.2 ~5.0 (More basic)

Primary Hazard Irritant (Skin/Eye) Irritant / Bioactive Acute Tox (Oral)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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